molecular formula C14H19BrN2O2 B235387 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

カタログ番号 B235387
分子量: 327.22 g/mol
InChIキー: BQSPXQVNXCOCBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune responses. BMS-986165 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

作用機序

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide selectively inhibits the activity of TYK2, which is a key signaling protein in the JAK-STAT (signal transducer and activator of transcription) pathway. This pathway is involved in the regulation of immune responses, and dysregulation of the pathway has been implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2 activity, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is able to reduce the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ), which contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to reducing cytokine production, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is able to inhibit the proliferation of immune cells, such as T cells and B cells. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide also appears to have a selective effect on immune cells, as it does not affect the viability or function of other cell types. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has potential as a targeted immunomodulatory agent.

実験室実験の利点と制限

One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide also has good oral bioavailability, making it suitable for use in animal models and potentially for human use. However, one limitation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively low solubility, which may affect its pharmacokinetic properties and limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide. One area of interest is the development of combination therapies with other immunomodulatory agents, such as JAK inhibitors or biologic therapies. Another potential direction is the investigation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide in other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide in humans.

合成法

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-methylmorpholine (NMM) and trifluoroacetic anhydride (TFAA) to form the final product. The overall yield of the synthesis is around 25%.

科学的研究の応用

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing inflammation and disease severity. In a mouse model of psoriasis, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide was shown to significantly reduce skin inflammation and hyperproliferation. In a mouse model of inflammatory bowel disease, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide was able to prevent disease development and reduce intestinal inflammation. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has potential as a therapeutic agent for the treatment of autoimmune diseases.

特性

製品名

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

分子式

C14H19BrN2O2

分子量

327.22 g/mol

IUPAC名

N-(3-bromo-4-morpholin-4-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H19BrN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)

InChIキー

BQSPXQVNXCOCBJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

正規SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。